molecular formula C17H14N2O3S2 B3083940 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 1142206-87-8

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B3083940
CAS No.: 1142206-87-8
M. Wt: 358.4 g/mol
InChI Key: QJYADVFUVMKMOE-UHFFFAOYSA-N
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Description

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H14N2O3S2 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Research has shown that derivatives of the chemical compound 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide have potential applications in anticancer therapy. For instance, a study synthesized certain derivatives and investigated their anticancer activities against A549 human lung adenocarcinoma cells, showing selective cytotoxicity (Evren et al., 2019). Similarly, other studies have synthesized and evaluated various derivatives for their anticancer activity, demonstrating inhibitory effects on different cancer cell lines (Karaburun et al., 2018), (Havrylyuk et al., 2013).

Antimicrobial and Antifungal Applications

Compounds related to this compound have been shown to possess significant antimicrobial and antifungal activities. Research indicates the synthesis of such compounds and their effectiveness against various bacterial and fungal pathogens (Turan-Zitouni et al., 2005), (Saravanan et al., 2010).

Anti-Inflammatory Applications

Derivatives of this compound have also been synthesized and evaluated for their anti-inflammatory properties. Studies suggest that these derivatives show promising anti-inflammatory activity in both in-vitro and in-vivo models, indicating their potential use in treating inflammatory conditions (Nikalje et al., 2014), (Golota et al., 2015).

Labeling and Synthesis Techniques

Furthermore, studies have focused on the synthesis of labeled versions of these compounds, which are essential for tracing and understanding the biological activities of these molecules in research settings (Xu & Trudell, 2005).

Structural Analysis and Characterization

The crystal structures of derivatives of this compound have been described, providing valuable information for the design of similar compounds with desired biological activities (Galushchinskiy et al., 2017).

Properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c20-15(10-14-16(21)19-17(23)24-14)18-11-6-8-13(9-7-11)22-12-4-2-1-3-5-12/h1-9,14H,10H2,(H,18,20)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYADVFUVMKMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide
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2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide
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2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide
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2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide
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2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide
Reactant of Route 6
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2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide

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